molecular formula C10H14ClNO2 B2489748 Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride CAS No. 1391373-95-7

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride

Cat. No. B2489748
CAS RN: 1391373-95-7
M. Wt: 215.68
InChI Key: ULMRKIOVDPKQKH-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride involves complex chemical reactions. For instance, compounds like methyl 4-amino-2-hydroxy-benzoate undergo chlorination to produce chlorinated products with significant fungicidal activity (Stelt, Suurmond, & Nauta, 1956). Another example is the preparation of compounds through the amide bond formation, demonstrating the complexity of synthesizing such molecules (Demizu et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is often characterized using techniques like NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular geometry and electronic structure of the compounds (Demizu et al., 2015).

Chemical Reactions and Properties

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride and its derivatives undergo various chemical reactions. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate results in the formation of chlorinated compounds with potential fungicidal properties (Stelt, Suurmond, & Nauta, 1956). Continuous-flow diazotization has been applied for the efficient synthesis of related compounds, showcasing a method to inhibit parallel side reactions (Yu et al., 2016).

Scientific Research Applications

Hydrolysis and Saponification

Methyl benzoates, including Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride, have been studied for their hydrolysis and saponification properties. Alemán, Boix, and Poliakoff (1999) demonstrated that methyl benzoates undergo hydrolysis and saponification in both water and slightly alkaline solution at high temperatures. This solvent-free procedure achieves partial hydrolysis or quantitative saponification, even of sterically hindered and p-substituted methyl benzoates (Alemán, Boix, & Poliakoff, 1999).

Synthesis Efficiency

Yu et al. (2016) explored the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate through continuous-flow diazotization of methyl 2-aminobenzoate. This method significantly reduced side reactions like hydrolysis, demonstrating the potential for enhancing synthesis efficiency in flow reactors (Yu et al., 2016).

Chemical Transformation

Ukrainets et al. (2014) reported on the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Organic Synthesis

In the realm of organic synthesis, Casimir, Guichard, and Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new and efficient reagent for N-phthaloylation of amino acids and derivatives. Their method was racemization-free and yielded excellent results with various compounds, highlighting the versatility of methyl benzoate derivatives in synthesis (Casimir, Guichard, & Briand, 2002).

Chemical Analysis and Extraction

Kagaya and Yoshimori (2012) utilized methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its effectiveness in preconcentrating various elements, including Cu(II), for analytical applications (Kagaya & Yoshimori, 2012).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety guidelines.

properties

IUPAC Name

methyl 2-[(1R)-1-aminoethyl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMRKIOVDPKQKH-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride

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